6-Thiaspiro[2.5]octane-1-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-thiaspiro[2.5]octane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2S/c9-7(10)6-5-8(6)1-3-11-4-2-8/h6H,1-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFDZHDIAOOYJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC12CC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 6 Thiaspiro 2.5 Octane 1 Carboxylic Acid and Its Precursors
Strategies for the Construction of the Spiro[2.5]octane Core
The formation of the spiro[2.5]octane skeleton, which links a cyclopropane (B1198618) ring and a cyclohexane (B81311) ring through a single quaternary carbon, is the foundational challenge in synthesizing the target compound. Key strategies involve either forming the cyclopropane ring onto a pre-existing six-membered ring or building the cyclohexane ring from a cyclopropane-containing starting material.
Cyclopropane Annulation Approaches
A highly effective and widely used method for constructing the spiro[2.5]octane core is the annulation of a cyclopropane ring onto a cyclohexanone (B45756) precursor. The Johnson-Corey-Chaykovsky reaction is a premier example of this approach. wikipedia.org This reaction utilizes a sulfur ylide, such as dimethylsulfoxonium methylide (Corey's ylide), to attack the carbonyl group of a cyclohexanone derivative. adichemistry.comorganic-chemistry.org
The process begins with the in situ generation of the ylide by deprotonating a sulfonium (B1226848) salt (e.g., trimethylsulfoxonium (B8643921) iodide) with a strong base like sodium hydride. mdpi.com The nucleophilic ylide then adds to the electrophilic carbonyl carbon of the cyclohexanone. Instead of proceeding like a Wittig reaction to form an alkene, the resulting intermediate undergoes an intramolecular nucleophilic substitution, where the oxygen anion displaces the dimethyl sulfoxide (B87167) group to form a stable epoxide. wikipedia.org However, when the reaction is performed on an α,β-unsaturated ketone (an enone), the stabilized ylide favors a 1,4-conjugate addition (Michael addition), leading to an enolate intermediate that subsequently cyclizes to form a cyclopropane ring. adichemistry.comorganic-chemistry.org This Michael-Initiated Ring Closure (MIRC) is a powerful variant for building the spiro[2.5]octane system. adichemistry.com The reaction conditions, particularly temperature and the order of reagent addition, are crucial for maximizing the yield of the desired cyclopropanated product. mdpi.com
Spirocenter Formation Techniques (e.g., via Wittig reaction, Michael/Claisen reactions)
Alternative strategies focus on different bond disconnections to form the spirocyclic core.
Wittig Reaction: The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes. wikipedia.org While not a direct method for spirocyclization, it is instrumental in preparing the necessary precursors. A cyclohexanone can be converted into an exocyclic alkene, such as methylenecyclohexane, using a phosphonium (B103445) ylide like methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). orgsyn.orgyoutube.commasterorganicchemistry.com This exocyclic double bond is then primed for a subsequent cyclopropanation reaction (e.g., Simmons-Smith reaction or carbene addition) to complete the spiro[2.5]octane framework.
Michael/Claisen Reactions: The Michael-Initiated Ring Closure (MIRC) is a powerful cascade reaction for forming cyclopropanes. researchgate.netrsc.orgresearchgate.net In this strategy, a nucleophile (Michael donor) adds to an electron-deficient alkene, such as a benzylidenecyclohexanone. thieme-connect.de This conjugate addition generates an enolate, which then acts as an internal nucleophile, attacking another part of the molecule that contains a leaving group to close the three-membered ring in an intramolecular alkylation step. rsc.org This approach allows for the formation of highly substituted and functionalized spiro-cyclopropanes. researchgate.netthieme-connect.com
The Claisen Condensation and its intramolecular variant, the Dieckmann Condensation , are fundamental reactions for C-C bond formation. wikipedia.orgorganic-chemistry.org The Dieckmann condensation is particularly useful for synthesizing 5- and 6-membered rings by cyclizing diesters with a base. wikipedia.orgenamine.netnumberanalytics.com This method can be employed to construct the cyclohexane portion of the spirocycle from an appropriately substituted acyclic diester precursor that already contains the cyclopropane moiety. A crossed-Claisen reaction, where two different esters react, can also be synthetically useful if one of the esters lacks enolizable α-hydrogens, preventing self-condensation. researchgate.net
Stereoselective and Enantioselective Synthesis
Controlling the three-dimensional arrangement of atoms is critical in modern synthetic chemistry. For 6-thiaspiro[2.5]octane-1-carboxylic acid, this involves managing the stereochemistry of the spirocenter and any other chiral centers.
Control of Chirality at the Spirocenter
The stereochemistry of the spirocyclic junction is often determined during the key ring-forming step. In cyclopropane annulation reactions like the Corey-Chaykovsky reaction, the sulfur ylide typically attacks the carbonyl of the cyclohexane ring from the less sterically hindered face. This facial selectivity establishes the relative stereochemistry between the newly formed cyclopropane ring and the substituents on the cyclohexane ring. The diastereoselectivity of such reactions is often high, leading preferentially to the trans product regardless of the initial alkene geometry, because bond rotation in the intermediate is typically faster than ring closure. wikipedia.orgadichemistry.com
Diastereoselective and Enantioselective Routes to Substituted Spiro[2.5]octanes
Achieving high levels of stereocontrol can be accomplished through several advanced strategies. researchgate.net
Diastereoselective Synthesis: This approach often relies on using a starting material that is already chiral. By starting with an enantiomerically pure substituted cyclohexanone, the existing stereocenters can direct the approach of the reagent in the cyclopropanation step, leading to the formation of one diastereomer in preference to others. This substrate-controlled diastereoselectivity is a reliable method for synthesizing complex, stereodefined molecules. beilstein-journals.orgnih.govresearchgate.netnih.gov
Enantioselective Synthesis: Creating a specific enantiomer from an achiral starting material requires the use of a chiral catalyst or reagent. The field of asymmetric organocatalysis has provided powerful tools for this purpose. rsc.org For instance, enantioselective MIRC reactions can be achieved using chiral catalysts, such as those derived from cinchona alkaloids, to control the facial selectivity of the initial Michael addition. rsc.org Furthermore, enzymatic methods are emerging as a potent strategy. Engineered enzymes, acting as carbene transferases, have been shown to catalyze the cyclopropanation of N-heterocyles to produce azaspiro[2.y]alkanes with exceptional levels of diastereo- and enantioselectivity, highlighting the potential of biocatalysis for constructing chiral spirocenters. chemrxiv.org
Introduction and Manipulation of the Thioether Moiety at Position 6
The final key structural feature of the target molecule is the thioether within the six-membered ring (a thiane). While direct syntheses of the complete 6-thiaspiro[2.5]octane system are not extensively documented, its construction can be envisioned through established methods for thioether formation.
A highly plausible route involves the conjugate addition of a sulfur nucleophile to a spirocyclic α,β-unsaturated ketone precursor, such as spiro[2.5]oct-5-en-7-one. This thia-Michael addition is a powerful and atom-efficient method for forming C-S bonds. acsgcipr.orgnih.govsrce.hr The reaction involves the 1,4-addition of a thiol or thiolate anion to the enone system. researchgate.net Using a nucleophile like sodium hydrosulfide (B80085) (NaSH) would introduce the sulfur atom at the 6-position. Subsequent reduction of the ketone at the 7-position would yield the desired thiane (B73995) ring. The reaction can often be performed under mild conditions, sometimes catalyzed by a base or even proceeding without a catalyst in a suitable solvent. acsgcipr.org
An alternative strategy involves the synthesis of 1,3-dithianes, which are versatile protecting groups and synthetic intermediates. asianpubs.orgquimicaorganica.org A 1,3-dicarbonyl precursor on the spiro[2.5]octane skeleton could be treated with 1,3-propanedithiol (B87085) to form a dithiane, which could then be manipulated to achieve the final thiane structure. researchgate.net Another approach could be the intramolecular cyclization of a precursor containing a thiol and a suitable leaving group (e.g., a 3-mercaptopropyl group attached to the spirocyclic core), a method commonly used for synthesizing thietanes that can be adapted for larger rings. nih.gov
The following table summarizes representative examples of reactions relevant to the synthesis of the spiro[2.5]octane core.
| Reaction Type | Substrate | Reagent(s) | Product | Yield | Key Features | Reference |
| Corey-Chaykovsky | (E)-3-benzylideneindolin-2-one | Dimethylsulfoxonium methylide | Spiro[cyclopropane-1,3'-indolin]-2'-one | High | Cyclopropane annulation | mdpi.com |
| MIRC | (E)-3-[4-(trifluoromethyl)benzylidene]indolin-2-one | Ethoxycarbonylmethylpyridinium bromide, Cs₂CO₃ | Ethyl 2'-oxo-3-[4-(trifluoromethyl)phenyl]spiro[cyclopropane-1,3'-indoline]-2-carboxylate | Good | Forms substituted spirocyclopropane | thieme-connect.com |
| Wittig Reaction | Cyclohexanone | Methylenetriphenylphosphorane | Methylenecyclohexane | 35-40% | Prepares precursor for cyclopropanation | orgsyn.org |
| Dieckmann Condensation | Acyclic Diester | Sodium ethoxide | Cyclic β-keto ester | Good | Intramolecular cyclization to form 6-membered ring | wikipedia.orgorganic-chemistry.org |
| Thia-Michael Addition | Cyclohexenone | Thiophenol, Chiral Catalyst | (R)-3-(phenylthio)cyclohexan-1-one | 98% | Enantioselective C-S bond formation | nih.gov |
Thioether Bond Formation Strategies
The creation of the thioether bond is a critical step in the synthesis of the thiaspiro[2.5]octane framework. The most common strategies parallel those used in general thioether synthesis, involving the reaction of a sulfur-based nucleophile with a carbon-based electrophile. acsgcipr.org
Key approaches include:
Nucleophilic Substitution (SN2): This is a foundational method where a thiolate anion attacks an alkyl halide or sulfonate. In the context of 6-thiaspiro[2.5]octane precursors, this would typically involve the intramolecular cyclization of a substrate containing both a thiol (or thiolate) and a suitable leaving group. For instance, a 1-(bromomethyl)cyclohexylmethanethiol derivative could undergo intramolecular SN2 reaction to form the desired spirocyclic thioether core.
Michael Addition: Conjugate addition of a thiol to an α,β-unsaturated carbonyl compound offers another route. A precursor such as a cyclohexanone derivative bearing a pendant thiol could react with an appropriate Michael acceptor to construct the spirocyclic system, followed by further transformations.
Metal-Catalyzed Thiolation: Modern organic synthesis increasingly relies on metal-catalyzed reactions to form carbon-sulfur bonds. acsgcipr.org Catalysts based on palladium, copper, or nickel can facilitate the coupling of thiols with various organic electrophiles under milder conditions than traditional methods, offering improved functional group tolerance. researchgate.net For example, a copper(I)-catalyzed coupling could be envisioned between a precursor with a boronic acid and another with a sulfonyl chloride to form a key intermediate leading to the thioether ring. researchgate.net
Radical-based methods, such as thio-ene reactions, also present a viable, though less common, alternative for constructing the C-S bond within the spirocyclic framework. acsgcipr.org
| Strategy | Reactants | General Conditions | Key Advantages |
|---|---|---|---|
| Nucleophilic Substitution (SN2) | Thiolate and Alkyl Halide/Sulfonate | Basic conditions, polar aprotic solvent | Well-established, predictable |
| Michael Addition | Thiol and α,β-Unsaturated Carbonyl | Base or acid catalysis | Forms C-S and C-C bonds |
| Metal-Catalyzed Thiolation | Thiol and Aryl/Vinyl Halide or Boronic Acid | Pd, Cu, or Ni catalyst, ligand, base | Mild conditions, high functional group tolerance |
| Thio-ene Reaction | Thiol and Alkene | Radical initiator (light or chemical) | Atom economical, mild conditions |
Heteroatom-Directed Cyclization
The presence of the sulfur heteroatom can be strategically exploited to direct the formation of the spirocyclic system. In heteroatom-directed cyclization, the sulfur atom actively participates in the ring-forming step, often through its nucleophilic character or its ability to stabilize adjacent reactive intermediates.
One powerful approach is the double-alkylation and reductive cyclization of an α-heteroatom nitrile. nih.gov This method allows for the construction of heteroatom-substituted spirocycles of various ring sizes. nih.gov In a hypothetical application to the target molecule, a cyclohexanone-derived substrate could be alkylated with a sulfur-containing nitrile synthon. Subsequent reductive cyclization would then forge the final spirocyclic thioether linkage.
Another relevant strategy is the thia-Friedel-Crafts-Bradsher cyclization . This reaction involves the intramolecular electrophilic attack of a sulfur-stabilized cation onto an aromatic or unsaturated system. mdpi.com While the target molecule lacks an aromatic ring, analogous intramolecular cyclizations involving sulfur-stabilized intermediates onto alkenes or other nucleophilic traps are well-documented and could be adapted to form the spiro-thioether core. The sulfur atom's ability to stabilize an adjacent carbocation or participate in a sulfonium ion intermediate can be a powerful tool for controlling the regioselectivity of the ring closure.
Functionalization at Position 1 to Incorporate the Carboxylic Acid Group
Introducing the carboxylic acid at the C1 position of the spiro[2.5]octane skeleton is a non-trivial synthetic step, as it involves creating a quaternary carbon center on a strained cyclopropane ring. Methodologies can be categorized as either direct functionalization of a pre-formed spirocycle or derivatization from a precursor that already contains a suitable functional group.
Direct Functionalization Methods
Directly adding a carboxyl group to the C1 position of the 6-thiaspiro[2.5]octane core is challenging due to the relative inertness of the C-H bonds on the cyclopropane ring. However, advanced functionalization techniques could potentially be employed.
C-H Activation/Carboxylation: This modern approach involves the use of a transition metal catalyst (e.g., palladium, rhodium, or copper) to selectively activate a C-H bond and insert carbon dioxide or a related C1 synthon. While highly attractive for its atom economy, achieving regioselectivity at the C1 position would be a significant hurdle, likely requiring a directing group strategy.
Oxidative Cleavage: In a related approach, aryl alcohols can undergo copper-catalyzed oxidative cleavage of a C(alkyl)-C(OH) bond to generate an aryl acid intermediate, which can then undergo further functionalization like thioetherification. nih.gov A similar strategy could be envisioned where a precursor alcohol at the C1 position is oxidized to the target carboxylic acid.
Derivatization from Precursor Structures
A more common and often more reliable strategy involves synthesizing the spirocyclic core with a functional group already in place at the C1 position, which can then be converted into a carboxylic acid. This approach offers better control over regiochemistry.
Hydrolysis of an Ester or Nitrile: A highly practical route involves synthesizing an ester or nitrile derivative, such as ethyl 6-thiaspiro[2.5]octane-1-carboxylate or 6-thiaspiro[2.5]octane-1-carbonitrile. The target carboxylic acid can then be obtained through standard hydrolysis procedures, typically using aqueous acid or base. For example, the synthesis of the analogous 6-oxaspiro[2.5]octane-1-carboxylic acid is achieved through the hydrolysis of its ethyl ester using potassium hydroxide. A similar pathway starting from a precursor ketone, such as spiro[2.5]octan-5-one, could be used to generate a nitrile via reaction with p-tosyl isonitrile, which is then hydrolyzed to the carboxylic acid. google.com
Oxidation of a Primary Alcohol: The synthesis could target (6-thiaspiro[2.5]octan-1-yl)methanol as a key intermediate. This primary alcohol can then be oxidized to the carboxylic acid using a wide range of established reagents, such as Jones reagent (CrO₃/H₂SO₄), potassium permanganate (B83412) (KMnO₄), or milder, more selective methods like a two-step Swern or Dess-Martin oxidation followed by a Pinnick oxidation (NaClO₂).
| Precursor Functional Group | Reagent(s) for Conversion | Reaction Type |
|---|---|---|
| Ester (-COOR) | H₃O⁺ or OH⁻ (e.g., KOH, NaOH) | Hydrolysis |
| Nitrile (-CN) | H₃O⁺ or OH⁻, heat | Hydrolysis |
| Primary Alcohol (-CH₂OH) | KMnO₄, CrO₃, or NaClO₂ (Pinnick) | Oxidation |
| Aldehyde (-CHO) | NaClO₂ (Pinnick), Ag₂O (Tollens') | Oxidation |
Development of Scalable and Sustainable Synthetic Processes
Moving from laboratory-scale synthesis to larger-scale production necessitates the development of processes that are not only efficient and high-yielding but also safe, scalable, and environmentally sustainable. For a molecule like this compound, this involves optimizing reaction conditions and exploring modern manufacturing technologies.
Continuous-Flow Synthesis Approaches
Continuous-flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing. flinders.edu.au Mediating transformations in continuous-flow systems provides superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved safety, and easier scalability. flinders.edu.auresearchgate.net
For the synthesis of this compound, a multi-step continuous-flow system could be designed. flinders.edu.au For instance, the formation of a key intermediate could occur in a first reactor coil, followed by in-line purification to remove byproducts or excess reagents. flinders.edu.au The purified intermediate would then flow directly into a second reactor for the subsequent transformation.
A particularly relevant application of flow chemistry would be for gas-liquid reactions, such as carboxylation using carbon dioxide (CO₂). durham.ac.uk The introduction of the carboxylic acid group via the reaction of an organometallic precursor with CO₂ is often challenging in batch reactors due to mass transfer limitations. A tube-in-tube gas-permeable membrane reactor could be used to efficiently introduce CO₂ into the reaction stream, allowing for safe and controlled carboxylation under pressure, potentially increasing reaction rates and yields. durham.ac.uk This approach avoids the need to handle large volumes of pressurized gas in a batch setup, significantly improving the process safety and scalability. durham.ac.uk
Minimization of Chromatographic Purification
In the synthesis of specialty chemicals like this compound, minimizing the reliance on chromatographic purification is a key objective for improving process efficiency, reducing solvent waste, and enhancing scalability. Several strategies can be employed to achieve this, primarily focusing on crystallization and strategic reaction design.
Crystallization-Based Purification: Crystallization is a powerful, cost-effective, and scalable alternative to chromatography for purifying solid compounds. illinois.edurochester.edu For a carboxylic acid such as the target molecule, crystallization can often be induced by careful selection of solvents and manipulation of pH. The process generally involves dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble, followed by slow cooling to allow for the formation of a crystalline lattice that excludes impurities. emu.edu.tr
For carboxylic acids, several techniques can enhance crystallization:
Solvent Selection: A systematic approach to solvent selection is critical. Solvents or solvent mixtures where the compound has a steep solubility curve (high solubility at high temperatures and low solubility at low temperatures) are ideal. researchgate.net For spirocyclic carboxylic acids, a combination of polar and non-polar solvents might be necessary to achieve optimal crystallization conditions.
pH Adjustment: The acidic nature of the carboxyl group can be exploited. The compound can be converted to its salt form (e.g., sodium or potassium salt) by treatment with a base, which often has different solubility properties. Impurities can be washed away, and the pure carboxylic acid can then be precipitated by re-acidification of the solution. illinois.edu
Anti-Solvent Crystallization: This method involves dissolving the crude product in a good solvent and then adding an "anti-solvent" in which the product is insoluble, inducing precipitation. researchgate.net
Reaction Design and Work-up Procedures: Careful planning of the synthetic route and work-up procedures can significantly reduce the impurity profile of the crude product, thereby facilitating non-chromatographic purification. This includes:
Use of Stoichiometric Reagents: Precise control over reactant stoichiometry can minimize side reactions and the presence of unreacted starting materials.
Extractive Work-up: Liquid-liquid extraction can be used to separate the desired product from impurities based on their differential solubility in immiscible solvents and their acidic/basic properties.
Trituration: This technique involves washing the crude solid product with a solvent in which the desired compound is insoluble, but the impurities are soluble. researchgate.net
| Purification Technique | Principle | Applicability to this compound |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. illinois.edu | High, as carboxylic acids are often crystalline solids. |
| pH-Mediated Precipitation | Conversion to a salt to remove neutral/basic impurities, followed by precipitation of the pure acid. illinois.edu | High, due to the presence of the carboxylic acid group. |
| Anti-Solvent Crystallization | Inducing precipitation by adding a solvent in which the product is insoluble. researchgate.net | Moderate to High, dependent on finding a suitable solvent/anti-solvent pair. |
| Trituration | Washing the solid crude product with a solvent that dissolves impurities but not the product. researchgate.net | Moderate to High, useful for removing highly soluble impurities. |
Total Synthesis and Fragment-Based Approaches to Analogues
The spirocyclic scaffold is an attractive feature in medicinal chemistry due to its inherent three-dimensionality, which can lead to improved binding affinity and selectivity for biological targets. tandfonline.comnih.gov The total synthesis of analogues of this compound and the use of fragment-based approaches are key strategies in drug discovery.
Total Synthesis Approaches: The total synthesis of natural products and designed molecules containing spirocycles often involves key strategic bond formations to construct the quaternary spiro-center. rsc.orgcnrs.fr For analogues of this compound, synthetic strategies would likely focus on the construction of the thiaspiro[2.5]octane core. Potential synthetic routes could involve:
Intramolecular Cyclization: A common strategy involves the cyclization of a precursor containing both the cyclohexane and cyclopropane functionalities, or their precursors, onto a central sulfur-containing moiety.
Spirocyclization Reactions: Specific reactions designed to form spirocycles could be employed. For instance, the reaction of a cyclic ketone precursor with reagents capable of forming the cyclopropane ring in a spiro fashion.
Ring-Closing Metathesis (RCM): This powerful reaction can be used to form one of the rings of the spirocyclic system from a diene precursor. rsc.org
The synthesis of bioactive spirocycles is an active area of research, with numerous methods being developed to create these complex structures efficiently. cnrs.frrsc.org
Fragment-Based Approaches: Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules ("fragments") for weak binding to a biological target. cnrs.fr Once a binding fragment is identified, it is elaborated and grown into a more potent lead compound.
The this compound scaffold could be utilized in FBDD in several ways:
As a Core Fragment: The rigid, three-dimensional thiaspiro[2.5]octane core could serve as a starting point. The carboxylic acid group provides a handle for linking to other fragments or for direct interaction with a target.
Library Synthesis: A library of analogues could be synthesized by varying the substituents on either the cyclohexane or cyclopropane rings. This allows for the exploration of the chemical space around the core scaffold to optimize binding interactions. tandfonline.com
Spirocyclic Scaffolds in Hit-to-Lead Optimization: The introduction of a spirocyclic moiety, such as the one in the title compound, into an existing hit molecule can improve its properties by constraining its conformation, increasing its three-dimensionality (sp3 character), and potentially enhancing its metabolic stability and selectivity. tandfonline.combldpharm.com
The use of spirocyclic scaffolds is becoming increasingly popular in medicinal chemistry as a strategy to move away from flat, aromatic structures and to explore new areas of chemical space. researchgate.net
| Approach | Description | Relevance to this compound Analogues |
| Total Synthesis | De novo construction of the entire molecule from simpler starting materials. rsc.org | Essential for creating novel analogues with diverse substitution patterns for structure-activity relationship (SAR) studies. |
| Fragment-Based Drug Discovery (FBDD) | Screening small molecular fragments and growing them into potent leads. cnrs.fr | The core scaffold can be used as a 3D fragment to initiate a drug discovery program. |
| Scaffold Hopping/Optimization | Replacing a part of an existing drug candidate with a spirocyclic moiety to improve properties. tandfonline.com | The thiaspiro[2.5]octane group could be introduced into other molecules to enhance their pharmacological profile. |
Chemical Transformations and Derivatization Studies of 6 Thiaspiro 2.5 Octane 1 Carboxylic Acid
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional handle for a variety of chemical modifications, including the formation of derivatives, decarboxylation, and reduction.
Formation of Esters, Amides, and Anhydrides
The synthesis of esters, amides, and anhydrides from 6-thiaspiro[2.5]octane-1-carboxylic acid follows well-established organic chemistry principles.
Esters: Esterification is commonly achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comorganic-chemistry.org The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com
Amides: The direct reaction of this compound with an amine is generally inefficient as it leads to an acid-base reaction forming a stable carboxylate salt. libretexts.org Therefore, the carboxylic acid must first be "activated." A common method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the amide bond formation. libretexts.orgnih.gov
Anhydrides: Symmetrical anhydrides can be prepared by the dehydration of two equivalents of the carboxylic acid, typically at high temperatures, which may not be suitable for this molecule. khanacademy.orgchemsrc.com A more common laboratory-scale synthesis involves the reaction of the carboxylate salt with an acyl chloride. wikipedia.org For mixed anhydrides, the carboxylic acid can be treated with another acid anhydride, such as acetic anhydride. masterorganicchemistry.com
| Derivative | Reagents and Conditions | General Reaction |
| Ester | R'-OH, H⁺ (catalyst), heat | R-COOH + R'-OH ⇌ R-COOR' + H₂O |
| Amide | R'R''NH, DCC or EDC/HOBt | R-COOH + R'R''NH → R-CONR'R'' + H₂O |
| Anhydride | Acetic Anhydride, heat | 2 R-COOH → (RCO)₂O + H₂O |
Decarboxylative Reactions and Mechanisms
Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). masterorganicchemistry.com For simple aliphatic carboxylic acids like this compound, which lack an activating group (such as a β-carbonyl) on the carbon chain, this reaction is generally difficult and requires harsh conditions, such as very high temperatures. masterorganicchemistry.comderpharmachemica.com
The mechanism for thermal decarboxylation of non-activated carboxylic acids can proceed through a heterolytic fission to form a carbanion, a process that is not favored for simple alkyl carboxylic acids due to the instability of the resulting carbanion. rug.nlevitachem.com Therefore, significant decarboxylation of this compound is not expected under normal laboratory conditions.
Reduction Pathways to Alcohols and Aldehydes
The carboxylic acid functionality of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to Alcohols: The reduction of carboxylic acids to primary alcohols requires strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation. rsc.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide. Borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF), is another powerful reagent that can selectively reduce carboxylic acids in the presence of other functional groups like ketones. researchgate.net
Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation because aldehydes are more susceptible to reduction than the starting carboxylic acid. google.com Direct reduction is often difficult to control and can lead to over-reduction to the alcohol. rsc.org Specialized methods are required to achieve this selective transformation. These can include the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, followed by reduction with a less reactive hydride reagent. masterorganicchemistry.com Alternatively, modern catalytic methods, such as hydrosilylation catalyzed by transition metals, have been developed for the direct and selective reduction of carboxylic acids to aldehydes under milder conditions. organic-chemistry.orglibretexts.orgbldpharm.com
| Transformation | Reagent(s) | Product |
| Reduction to Alcohol | 1. LiAlH₄, THF; 2. H₃O⁺ | (6-Thiaspiro[2.5]octan-1-yl)methanol |
| Reduction to Alcohol | BH₃·THF | (6-Thiaspiro[2.5]octan-1-yl)methanol |
| Reduction to Aldehyde | Specialized/Catalytic Methods | 6-Thiaspiro[2.5]octane-1-carbaldehyde |
Reactivity of the Thioether Moiety
The sulfur atom in the thioether linkage of this compound is nucleophilic and can undergo oxidation and alkylation reactions.
Oxidation to Sulfoxides and Sulfones
The thioether can be selectively oxidized to the corresponding sulfoxide (B87167) and further to the sulfone. The extent of oxidation can be controlled by the choice of oxidizing agent and the stoichiometry.
Sulfoxides: Mild oxidizing agents are used to convert the thioether to a sulfoxide. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). khanacademy.org By using one equivalent of m-CPBA, the reaction can often be stopped at the sulfoxide stage. Hydrogen peroxide (H₂O₂) can also be used, sometimes in the presence of a catalyst. organic-chemistry.org
Sulfones: Stronger oxidizing conditions or an excess of the oxidizing agent will lead to the formation of the sulfone. chemicalforums.com Using two or more equivalents of m-CPBA will typically oxidize the thioether directly to the sulfone, 6,6-Dioxo-6lambda(6)-thiaspiro[2.5]octane-1-carboxylic acid. rug.nlgoogle.com Other oxidizing agents like Oxone® are also effective for this transformation. nih.gov
| Product | Reagent(s) and Conditions |
| Sulfoxide | 1 equivalent of m-CPBA, CH₂Cl₂ |
| Sulfone | ≥2 equivalents of m-CPBA, CH₂Cl₂ |
| Sulfone | H₂O₂, catalyst (e.g., Tantalum carbide) |
Alkylation and Sulfonium (B1226848) Salt Formation
The lone pair of electrons on the sulfur atom allows the thioether to act as a nucleophile and react with electrophiles, such as alkyl halides, to form sulfonium salts. sigmaaldrich.com This reaction is a classic example of an Sₙ2 reaction where the sulfur atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-sulfur bond. sigmaaldrich.com The resulting sulfonium salt is a positively charged species. These salts can be useful as alkylating agents themselves.
| Reactant | Product |
| This compound + CH₃I | S-Methyl-6-thiaspiro[2.5]octane-1-carboxylic acid sulfonium iodide |
Ring-Opening Reactions Mediated by Sulfur
While specific studies on sulfur-mediated ring-opening reactions of this compound are not extensively documented in publicly available literature, the presence of the sulfide (B99878) linkage within the six-membered ring suggests potential for characteristic sulfur-centered reactivity. In analogous systems, the sulfur atom can be targeted by various reagents to induce ring cleavage.
For instance, oxidation of the sulfide to a sulfoxide or sulfone would activate the ring system. The resulting sulfone, 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid, has been documented. chemicalbook.com Such an oxidation would render the protons on the carbons adjacent to the sulfur more acidic and could facilitate elimination or rearrangement reactions under basic conditions, potentially leading to ring-opened products.
Another plausible pathway involves reductive cleavage. Treatment with reducing agents like Raney nickel is a classic method for desulfurization, which in this case would lead to the opening of the tetrahydrothiopyran (B43164) ring and the formation of a substituted cyclohexane (B81311) derivative. This type of transformation is a powerful tool for converting cyclic sulfides into acyclic or different carbocyclic systems.
| Reaction Type | Potential Reagents | Expected Outcome |
| Oxidation | m-CPBA, H₂O₂ | Formation of sulfoxide or sulfone derivatives |
| Reductive Cleavage | Raney Nickel | Desulfurization and ring-opening |
| S-Alkylation | Alkyl halides (e.g., CH₃I) | Formation of sulfonium salts, activating for nucleophilic attack |
Transformations of the Spiro[2.5]octane Ring System
The spiro[2.5]octane core, containing a highly strained cyclopropane (B1198618) ring, is the focal point for a range of transformations driven by the release of this inherent strain. cambridgescholars.com
The cyclopropane ring in this compound is susceptible to reactions that alleviate its significant ring strain, which is a common feature of such three-membered rings. nih.gov These reactions are often promoted by electrophiles, radical initiators, or transition metals.
Acid-catalyzed ring-opening, for example, can proceed via protonation of the cyclopropane ring, leading to a carbocationic intermediate that can be trapped by a nucleophile. The regioselectivity of this opening would be influenced by the electronic effects of the substituents on the cyclopropane ring, including the carboxylic acid group.
Radical-mediated reactions can also induce the opening of the cyclopropane ring. For instance, the addition of a thiyl radical (from a thiol) across one of the cyclopropane bonds is a known method for the functionalization of such systems.
Transition metal-catalyzed reactions, such as those involving palladium or rhodium, are particularly powerful for promoting rearrangements and cycloadditions of cyclopropanes. These reactions often proceed through metallacyclobutane intermediates and can lead to a diverse array of more complex molecular architectures. The release of ring strain is a significant thermodynamic driving force for these transformations. nih.gov
| Reaction Class | Promoter/Catalyst | General Transformation |
| Electrophilic Addition | H⁺, Lewis Acids | Ring-opening to form functionalized cyclohexyl derivatives |
| Radical Addition | AIBN, Thiols | Cleavage of a C-C bond and addition of radical species |
| Metal-Catalyzed Rearrangement | Pd(0), Rh(I) | Isomerization or cycloaddition to form new ring systems |
The spiro carbon atom, being a quaternary center, is generally unreactive towards direct functionalization. However, reactions that involve the neighboring cyclopropane ring can indirectly lead to transformations at this center. For instance, a rearrangement reaction that involves the migration of one of the cyclopropane bonds could potentially alter the substitution pattern at the spirocyclic junction. Such rearrangements are often driven by the formation of a more stable carbocation or by the relief of steric strain. nih.gov Spiro compounds are noted for their unique stereochemistry and rigidity conferred by the spiro center. ontosight.ai
The tetrahydrothiopyran ring, which can be viewed as a cyclohexane analogue, offers several positions for functionalization. Standard methods for the functionalization of cyclohexane rings could be applicable here, with the caveat that the sulfur atom and the spirocyclic nature of the molecule may influence reactivity.
For example, radical halogenation could introduce a bromine or chlorine atom at one of the methylene (B1212753) positions of the ring. Subsequent elimination or substitution reactions could then be used to introduce further functionality. The presence of the sulfur atom might direct this halogenation to adjacent positions due to electronic effects.
Additionally, if a ketone derivative such as spiro[2.5]octan-6-one were prepared from the corresponding alcohol, a wealth of alpha-functionalization chemistries could be employed. This would include aldol (B89426) condensations, alpha-halogenation, and alkylations, providing access to a wide range of substituted derivatives.
Synthesis of Structurally Diverse Analogues for Research Purposes
The generation of analogues of this compound is crucial for exploring structure-activity relationships in various research contexts, including drug discovery. mdpi.com
The carboxylic acid group is a versatile handle for the synthesis of a wide array of derivatives. mdpi.com Standard transformations of carboxylic acids can be readily applied to the this compound scaffold.
One of the most common derivatizations is the formation of amides. By activating the carboxylic acid (e.g., with a carbodiimide (B86325) like EDC or by converting it to an acid chloride with SOCl₂) and reacting it with a diverse range of primary or secondary amines, a library of amide analogues can be synthesized. This approach is fundamental in medicinal chemistry for modulating properties such as solubility, cell permeability, and target binding.
Esterification is another straightforward modification. Reacting the carboxylic acid with various alcohols under acidic conditions (Fischer esterification) or via other methods like Mitsunobu reaction can yield a series of esters with different steric and electronic properties.
The carboxylic acid can also be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). This alcohol can then serve as a starting point for further functionalization, such as conversion to ethers, halides, or aldehydes.
| Derivative Type | Reagents | Functional Group |
| Amides | EDC, HOBt, Amine | -C(O)NHR |
| Esters | Alcohol, H⁺ or DCC | -C(O)OR |
| Alcohols | LiAlH₄ or BH₃ | -CH₂OH |
| Acid Halides | SOCl₂ or (COCl)₂ | -C(O)Cl |
Heteroatom and Ring System Modifications
The chemical versatility of this compound extends to modifications of its core structure, specifically targeting the sulfur heteroatom and the spirocyclic ring system. These transformations are pivotal for developing new analogues with potentially altered physicochemical properties and biological activities. Research in this area focuses on exploring the reactivity of the thioether and the stability of the spirocyclic framework under various reaction conditions.
Heteroatom Modifications: Oxidation of the Sulfur Atom
The synthesis of spirocyclic sulfones is a subject of interest in medicinal chemistry due to the diverse biological activities associated with this functional group. nih.gov While specific reagents and conditions for the oxidation of this compound are not detailed in readily available literature, the oxidation of sulfides to sulfones is a well-established transformation in organic synthesis, typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. msu.edu The resulting sulfone, 6,6-Dioxo-6lambda(6)-thiaspiro[2.5]octane-1-carboxylic acid, represents a key derivative in the exploration of this compound class. chemicalbook.comresearchgate.net
Table 1: Heteroatom Modification of this compound
| Starting Material | Transformation | Product |
|---|---|---|
| This compound | Oxidation | 6,6-Dioxo-6lambda(6)-thiaspiro[2.5]octane-1-carboxylic acid |
Ring System Modifications
Modifications to the spiro[2.5]octane ring system of this compound, such as ring expansion or contraction, would lead to novel structural analogues. Ring expansion reactions, for instance, are valuable synthetic strategies for accessing larger, more flexible ring systems from more readily available smaller rings. nih.gov Methodologies for the ring expansion of six-membered heterocyclic systems are documented in the chemical literature and often involve rearrangements or cycloaddition reactions. nih.gov
However, based on a review of available scientific literature, specific examples of ring system modifications originating from this compound have not been prominently reported. While the synthesis of various spirocyclic compounds is an active area of research, the derivatization of this particular thiaspirocyclic acid through modification of its carbon skeleton appears to be a less explored avenue. The development of synthetic routes to alter the cyclopropane or the tetrahydrothiopyran ring would significantly broaden the structural diversity of this compound family.
Structural Elucidation and Advanced Conformational Analysis
Application of Advanced Spectroscopic Techniques for Definitive Structure Determination
The precise molecular formula of 6-Thiaspiro[2.5]octane-1-carboxylic acid is C₈H₁₂O₂S, with a monoisotopic mass of 172.0558 Da. The structural framework, featuring a cyclopropane (B1198618) ring fused spirocyclically to a thiacyclohexane ring bearing a carboxylic acid group, necessitates a multi-faceted spectroscopic approach for complete characterization.
High-Resolution Multinuclear NMR Spectroscopy (e.g., 2D NMR, NOESY, COSY for stereochemistry)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the connectivity and stereochemistry of organic molecules. For this compound, a suite of NMR experiments would be required for full structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key insights into the number of unique proton environments and their spatial relationships. The protons on the cyclopropane ring would likely appear as complex multiplets in the upfield region of the spectrum due to geminal and vicinal coupling. The diastereotopic methylene (B1212753) protons of the thiacyclohexane ring would exhibit distinct chemical shifts and coupling patterns, influenced by the ring's conformation. The single proton at the carbon bearing the carboxylic acid would also have a characteristic chemical shift.
¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of distinct carbon environments. The spiro carbon, the carbonyl carbon of the carboxylic acid, and the carbons of the cyclopropane and thiacyclohexane rings are all expected to have unique chemical shifts. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would further aid in distinguishing between CH, CH₂, and CH₃ groups.
2D NMR Techniques: To establish the definitive connectivity and stereochemistry, two-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the tracing of the spin systems within the cyclopropane and thiacyclohexane rings.
HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton with its directly attached carbon, aiding in the assignment of both ¹H and ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which would be instrumental in confirming the connectivity across the spiro junction and the attachment of the carboxylic acid group.
NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical and conformational analysis, NOESY is paramount. It detects through-space interactions between protons that are in close proximity, which would help in determining the relative stereochemistry of the substituents on the cyclopropane ring and the preferred conformation of the thiacyclohexane ring.
A hypothetical table of expected NMR data is presented below.
| Atom | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations | Key NOESY Correlations |
| C1 | - | Predicted | - | - | - |
| C2 | Predicted (m) | Predicted | H2-H3 | H2-C1, H2-C3, H2-C8 | H2-H7 |
| C3 | Predicted (m) | Predicted | H3-H2 | H3-C1, H3-C2, H3-C8 | H3-H4 |
| C4 | Predicted (m) | Predicted | H4-H5 | H4-C3, H4-C5, H4-C8 | H4-H3 |
| C5 | Predicted (m) | Predicted | H5-H4 | H5-C4, H5-C6, H5-C8 | H5-H7 |
| C6 | - | Predicted | - | - | - |
| C7 | Predicted (m) | Predicted | H7-H8 | H7-C5, H7-C6, H7-C8 | H7-H2 |
| C8 | Predicted (m) | Predicted | H8-H7 | H8-C1, H8-C2, H8-C4, H8-C5, H8-C7 | - |
| COOH | Predicted (s) | Predicted | - | H(COOH)-C1, H(COOH)-C=O | - |
| C=O | - | Predicted | - | - | - |
High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Patterns
High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would confirm the molecular formula C₈H₁₂O₂S.
Analysis of the fragmentation patterns in the mass spectrum provides valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (M-17), the carboxyl group (M-45), and cleavage of bonds adjacent to the carbonyl group. The fragmentation of the spirocyclic system would also produce characteristic ions. Predicted mass-to-charge ratios (m/z) for various adducts of the molecule are available. uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 173.06308 |
| [M+Na]⁺ | 195.04502 |
| [M-H]⁻ | 171.04852 |
| [M+NH₄]⁺ | 190.08962 |
| [M+K]⁺ | 211.01896 |
Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer, and a strong, sharp absorption band around 1700 cm⁻¹ for the C=O (carbonyl) stretching vibration. The C-S stretching vibration of the thiacyclohexane ring would likely appear as a weaker band in the fingerprint region (600-800 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch is also observable in the Raman spectrum. The C-S and S-S stretching vibrations often give rise to strong Raman signals, which would be useful for characterizing the thiacyclohexane ring. Conformational isomers can sometimes be distinguished by unique peaks in the low-frequency region of the Raman spectrum.
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | - |
| C-H (sp³ ) | 2850-3000 | 2850-3000 |
| C=O (Carboxylic Acid) | ~1700 (strong) | ~1700 |
| C-O | 1210-1320 | - |
| C-S | 600-800 | 600-800 (often strong) |
Chiroptical Studies for Absolute Configuration Assignment
Given the presence of a chiral center at the carbon atom of the cyclopropane ring attached to the carboxylic acid, this compound can exist as enantiomers. Chiroptical techniques are essential for determining the absolute configuration of a chiral molecule.
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The carbonyl chromophore of the carboxylic acid group is a weak absorber in the UV region (around 210 nm), which can give rise to a CD signal. The sign and intensity of the Cotton effect in the CD spectrum are highly sensitive to the stereochemical environment around the chromophore. By comparing the experimental CD spectrum with theoretical calculations or with the spectra of related compounds of known absolute configuration, the absolute stereochemistry of the chiral center can be assigned.
Optical Rotatory Dispersion (ORD)
Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a substance with a change in the wavelength of polarized light. Similar to CD, ORD spectra of chiral ketones and carboxylic acids exhibit a phenomenon known as the Cotton effect in the region of the carbonyl n→π* transition. A positive Cotton effect (where the peak is at a longer wavelength than the trough) or a negative Cotton effect can be correlated with the absolute configuration of the molecule using empirical rules such as the Octant Rule for ketones, which can be adapted for carboxylic acids. The combination of ORD and CD provides a powerful tool for the unambiguous assignment of the absolute configuration of this compound.
X-ray Crystallographic Analysis of the Compound and its Key Derivatives
A comprehensive search of publicly available scientific literature and crystallographic databases indicates that, to date, no X-ray crystallographic data for this compound or its key derivatives has been reported. Therefore, a detailed analysis based on experimental crystal structures is not possible at this time. The following subsections outline the type of information that would be gleaned from such an analysis, should the data become available in the future.
Elucidation of Solid-State Molecular Geometry
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. nih.govwikipedia.org Were a single crystal of this compound to be analyzed, the resulting data would provide a wealth of information regarding its molecular geometry. This would include precise bond lengths, bond angles, and torsion angles. Of particular interest would be the geometry of the spirocyclic junction, the conformation of the cyclohexane (B81311) and cyclopropane rings, and the orientation of the carboxylic acid group relative to the spiro scaffold.
Detailed Conformational Analysis of the Spiro[2.5]octane Scaffold
In the absence of direct crystallographic data, the conformational preferences of this compound can be inferred from studies of related spiro[2.5]octane systems and the known conformational behavior of substituted cyclohexanes.
Investigation of Ring Conformations and Flexibility
The spiro[2.5]octane scaffold consists of a cyclohexane ring fused to a cyclopropane ring via a single spiro atom. The cyclohexane ring is not planar and, like cyclohexane itself, can adopt several conformations to relieve ring strain. The most stable of these is typically the chair conformation. However, the presence of the spiro-fused cyclopropane ring can influence the conformational equilibrium. Studies on substituted spiro[2.5]octanes have utilized techniques such as NMR spectroscopy to investigate these conformational preferences. nih.govdoi.org For the parent spiro[2.5]octane, the cyclohexane ring is known to exist predominantly in a chair conformation. nist.govnih.gov
Interactive Data Table: Conformational Preferences of Substituted Cyclohexanes
| Substituent | Axial Preference (A-value, kcal/mol) | Equatorial Preference (A-value, kcal/mol) | Note |
| -CH3 | 1.7 | -1.7 | Small alkyl groups prefer the equatorial position. |
| -OH | 0.9 (in non-polar solvent) | -0.9 | Hydrogen bonding can influence preference. |
| -COOH | 1.4 | -1.4 | The carboxylic acid group has a moderate preference for the equatorial position. |
| -S- | Varies | Varies | The influence of a thioether within the ring is more complex and depends on the overall structure. |
Influence of the Thioether and Carboxylic Acid Groups on Overall Conformation
The introduction of a thioether group at the 6-position and a carboxylic acid group at the 1-position of the spiro[2.5]octane scaffold will have a significant impact on its conformational behavior. The sulfur atom in the thioether is larger than a carbon atom and possesses lone pairs of electrons, which can lead to different bond lengths and angles compared to a standard cyclohexane ring. This can cause some distortion of the chair conformation.
The carboxylic acid group at the 1-position, which is part of the cyclopropane ring, will have its orientation influenced by steric interactions with the adjacent cyclohexane ring. Furthermore, the electronic effects of the thioether and carboxylic acid groups could lead to subtle changes in the electron distribution and geometry of the molecule. In analogous systems, the relative configuration and preferred conformations are determined by analyzing homonuclear coupling constants and chemical shifts in NMR spectra, which reflect the steric and electronic effects of the substituents. nih.gov The interplay of these factors would determine the most stable conformation of this compound in solution.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in describing the electronic characteristics of 6-Thiaspiro[2.5]octane-1-carboxylic acid. These calculations can reveal the distribution of electrons within the molecule, identify regions susceptible to electrophilic or nucleophilic attack, and predict various spectroscopic properties.
Molecular Orbital Analysis (HOMO/LUMO) and Charge Distribution
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions prone to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting areas susceptible to nucleophilic attack.
For this compound, the HOMO is expected to have significant contributions from the sulfur atom's lone pairs and the carboxylate group, making these sites potential centers for oxidation or interaction with electrophiles. The LUMO is likely to be distributed over the carboxylic acid group, particularly the carbonyl carbon, which would be the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a larger gap implies higher stability.
The charge distribution, calculated using methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would likely show a significant negative charge localized on the oxygen atoms of the carboxylic acid and a partial positive charge on the carbonyl carbon and the adjacent carbon of the cyclopropane (B1198618) ring. The sulfur atom would also carry a partial negative charge.
Table 1: Hypothetical Frontier Molecular Orbital Properties for this compound
| Parameter | Value (eV) | Description |
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 5.3 | Energy difference, indicating chemical stability. |
Electrostatic Potential Surface Mapping
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. In an MEP map, regions of negative potential, typically colored red, indicate areas that are rich in electrons and are attractive to electrophiles. Regions of positive potential, colored blue, are electron-deficient and are susceptible to nucleophilic attack.
For this compound, the MEP surface would show the most negative potential around the oxygen atoms of the carboxylic acid group, consistent with their high electronegativity and lone pairs of electrons. A region of positive potential would be expected around the acidic proton of the carboxyl group and the carbonyl carbon. The spirocyclic alkane framework would exhibit a relatively neutral potential, shown in green or yellow.
Prediction of Spectroscopic Parameters
Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For instance, theoretical calculations can provide estimates of ¹H and ¹³C NMR chemical shifts. The calculated shifts for this compound would be expected to show distinct signals for the protons and carbons of the cyclopropane and tetrahydrothiopyran (B43164) rings, reflecting their unique chemical environments.
Furthermore, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. Key predicted vibrational modes for this molecule would include the O-H stretch and C=O stretch of the carboxylic acid, C-S stretching modes of the tetrahydrothiopyran ring, and various C-H stretching and bending modes of the aliphatic rings.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Value |
| ¹³C NMR | Carbonyl Carbon (C=O) Chemical Shift | ~175-180 ppm |
| ¹H NMR | Carboxylic Acid Proton (COOH) Chemical Shift | ~10-12 ppm |
| IR Spectroscopy | Carbonyl (C=O) Stretching Frequency | ~1700-1725 cm⁻¹ |
| IR Spectroscopy | O-H Stretching Frequency | ~2500-3300 cm⁻¹ (broad) |
Conformational Search and Energy Minimization Studies
The spirocyclic nature of this compound imparts significant conformational rigidity, yet the tetrahydrothiopyran ring can adopt different conformations. Conformational analysis is crucial for understanding the three-dimensional structure of the molecule and how this influences its properties and interactions.
Mapping of Potential Energy Surfaces for Stable Conformers
A systematic conformational search, often performed using molecular mechanics or semi-empirical methods followed by higher-level DFT optimization, can identify the stable conformers of this compound. The primary source of conformational flexibility is the tetrahydrothiopyran ring, which can exist in chair, boat, and twist-boat conformations.
The potential energy surface would be mapped by systematically varying key dihedral angles within the six-membered ring. For each starting geometry, an energy minimization would be performed to locate the nearest local minimum. The chair conformation is generally the most stable for six-membered rings, and it is expected that the chair conformer of the tetrahydrothiopyran ring would be the global minimum for this molecule. Within the chair conformation, the carboxylic acid group on the cyclopropane ring can be in different orientations relative to the larger ring.
Analysis of Conformational Dynamics
Beyond identifying stable conformers, computational methods can be used to study the dynamics of interconversion between them. By locating the transition states that connect different conformers on the potential energy surface, the energy barriers for conformational changes can be calculated.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for dissecting complex reaction pathways at a molecular level, providing insights that are often difficult to obtain through experimental means alone.
Transition State Analysis for Key Synthetic Pathways
A comprehensive search of chemical literature and databases yields no studies focused on the transition state analysis for the synthesis of this compound. Research in this area would typically involve quantum mechanical calculations to identify the high-energy transition state structures that connect reactants to products. The activation energies derived from these calculations are crucial for understanding reaction kinetics and optimizing synthetic conditions. For analogous spirocyclizations, such analyses have been instrumental in explaining observed product ratios and reaction efficiencies.
Prediction of Regioselectivity and Stereoselectivity
The synthesis of a substituted spirocycle like this compound inherently involves challenges in controlling regioselectivity (the site of bond formation) and stereoselectivity (the spatial arrangement of atoms). Computational methods, such as Density Functional Theory (DFT), are frequently employed to predict the most likely outcomes by comparing the energies of different reaction pathways and product isomers. However, no specific computational studies predicting these outcomes for the formation of this compound have been reported.
Molecular Modeling and Docking Studies for Hypothetical Target Interactions
Molecular modeling and docking are cornerstone techniques in modern drug discovery, used to predict how a molecule might interact with a biological target, such as a protein or enzyme.
Ligand-Based Pharmacophore Modeling for Mechanistic Insights
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This approach is valuable when the structure of the target is unknown. There are currently no published ligand-based pharmacophore models derived from or including this compound.
Structure-Based Docking with Theoretical Biological Macromolecules
In cases where a potential biological target's 3D structure is known, structure-based docking can be used to predict the binding orientation and affinity of a ligand. This powerful computational experiment simulates the interaction between the small molecule and the macromolecule's binding site. A literature review confirms that no such docking studies involving this compound have been published, indicating that its potential biological targets and interactions remain computationally unexplored.
Analysis of Binding Modes and Interaction Fingerprints
Following a docking simulation, a detailed analysis of the binding mode reveals the specific intermolecular interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that stabilize the ligand-protein complex. This analysis, often visualized as an "interaction fingerprint," is critical for understanding the basis of molecular recognition. As no docking studies have been performed, no data on the binding modes or interaction fingerprints for this compound are available.
Quantitative Structure-Activity/Mechanism Relationship (QSAR/QSMAR) Modeling for Mechanistic Hypotheses
No research data is currently available for the QSAR/QSMAR modeling of this compound.
Mechanistic Biological Investigations in Vitro and Cellular Level
Molecular Target Identification and Validation Strategies
The initial and crucial step in characterizing the mechanism of action for any bioactive compound is the identification and validation of its molecular targets. This process typically involves a variety of biochemical and cellular techniques.
Biochemical Ligand-Binding Assays
Biochemical ligand-binding assays are fundamental in determining the affinity of a compound for a specific protein, such as a receptor or enzyme. These assays measure the direct interaction between the ligand (in this case, 6-Thiaspiro[2.5]octane-1-carboxylic acid) and its putative target. There are currently no published studies that have employed such assays to identify a binding partner for this compound. Consequently, data on its binding affinity (e.g., Kd or Ki values) to any biological target are not available.
Chemical Proteomics and Affinity-Based Probes
Modern chemical proteomics and the use of affinity-based probes are powerful tools for the unbiased identification of molecular targets in complex biological systems. These methods would typically involve synthesizing a derivative of this compound that can be used to isolate and identify its binding partners from cell lysates or living cells. A review of the current literature indicates that no such studies have been reported for this compound.
Enzyme Inhibition and Modulation Studies
Investigating the effect of a compound on enzyme activity is a key component of mechanistic studies. This includes determining the kinetics and specificity of any observed inhibition or modulation.
Kinetics and Mechanism of Enzyme Inhibition
Detailed kinetic studies are necessary to understand how a compound affects an enzyme's catalytic activity. Such studies can reveal whether the inhibition is competitive, non-competitive, uncompetitive, or mixed, and provide key parameters like the inhibition constant (Ki). At present, there is no available scientific literature detailing the kinetics or mechanism of enzyme inhibition for this compound against any enzyme.
Table 1: Enzyme Inhibition Data for this compound
| Enzyme | IC50 / Ki | Type of Inhibition |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
Identification of Specific Enzyme Classes Susceptible to Modulation
Broad screening against panels of enzymes is often used to identify which enzyme classes a compound may preferentially modulate. There are no published reports of such screening efforts for this compound, and therefore, no information exists on whether it targets proteases, kinases, phosphatases, or other enzyme classes.
Receptor Interaction and Modulation Studies
The interaction of a compound with cellular receptors is a common mechanism of action for many therapeutic agents. These interactions can be as agonists, antagonists, or allosteric modulators. A comprehensive search of the scientific literature reveals no studies on the interaction or modulation of any receptor by this compound. Therefore, data on its binding to G-protein coupled receptors (GPCRs), ion channels, nuclear receptors, or other receptor types are not available.
Table 2: Receptor Interaction Profile of this compound
| Receptor | Binding Affinity (Kd / Ki) | Functional Activity (e.g., EC50, IC50) |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
Binding Affinity and Competitive Binding Assays
No studies reporting the binding affinity of this compound to any specific biological targets, such as receptors, enzymes, or ion channels, have been identified. Consequently, data from competitive binding assays, which would elucidate its selectivity and potency against known ligands, are also unavailable.
Allosteric Modulation Mechanisms
There is no information in the current body of scientific literature to suggest that this compound functions as an allosteric modulator. Research into its potential to bind to allosteric sites and modulate the activity of a primary ligand is absent.
Cellular Pathway Perturbation Analysis
Investigation of Signaling Cascade Modulation
Investigations into the effects of this compound on intracellular signaling cascades have not been published. It is therefore unknown whether this compound can influence key signaling pathways that regulate cellular functions.
Impact on Gene Expression and Protein Regulation
There are no available data from genomic or proteomic studies to indicate how this compound might alter gene expression or the regulation of protein synthesis and activity within cells.
Elucidation of Cellular Mechanisms
Due to the lack of foundational research, the specific cellular mechanisms that might be modulated by this compound remain unelucidated. There are no reports on its potential to induce cellular processes such as apoptosis, autophagy, or cell cycle arrest.
Structure-Mechanism of Action Relationships (SMAR) at the Molecular and Cellular Level
Without any established biological activity or mechanism of action, it is not possible to conduct Structure-Mechanism of Action Relationship (SMAR) studies. Such analyses are contingent on having a defined biological endpoint to correlate with structural features of the molecule.
Elucidating Key Structural Determinants for Biological Activity
Information regarding the structure-activity relationships (SAR) of this compound is not available in the current body of scientific literature. Mechanistic studies, which are crucial for identifying the pharmacophore and understanding how specific functional groups contribute to biological effects, have not been reported for this compound. Without such studies, it is impossible to determine which parts of the molecule—be it the spirocyclic core, the thiacyclohexane ring, the cyclopropane (B1198618) ring, or the carboxylic acid moiety—are essential for any potential biological activity.
Rational Design of Analogues for Enhanced Mechanistic Selectivity
The process of rational drug design is contingent upon a foundational understanding of a lead compound's mechanism of action and its structural requirements for activity. Given the absence of any mechanistic or SAR data for this compound, any attempt to design analogues for enhanced mechanistic selectivity would be purely speculative. The scientific groundwork required to inform such a design process, including the identification of a biological target and the elucidation of the binding mode, has not been established.
While research on other spirocyclic compounds, including those with oxaspiro or azaspiro cores, has shown promise in various therapeutic areas, these findings cannot be directly extrapolated to this compound. The presence of a sulfur atom in the spirocyclic system introduces unique stereoelectronic properties that would likely result in a distinct biological profile.
Applications in Chemical Biology and Advanced Drug Discovery Research
Scaffold for Lead Compound Identification and Optimization
While the exploration of novel chemical scaffolds is a cornerstone of modern drug discovery, there is no evidence in the current body of scientific literature to indicate that 6-Thiaspiro[2.5]octane-1-carboxylic acid has been employed as a scaffold for the identification and optimization of lead compounds.
The principles of scaffold-hopping aim to identify novel molecular cores with similar biological activity to existing pharmacophores. However, no studies have been found that apply these principles to the this compound framework for the purpose of generating chemical diversity.
The exploration of novel chemical spaces is crucial for the discovery of new therapeutic agents. At present, there are no published research articles that document the use of the this compound scaffold in efforts to expand the known chemical space for ligand design.
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small molecular fragments. A review of the available literature indicates that this compound has not been reported as a fragment used in any FBDD campaigns.
Building Block for Complex Chemical Entities and Biomolecules
The inherent structural rigidity and defined spatial arrangement of substituents make this compound an attractive scaffold for the synthesis of intricate molecular architectures. This spirocycle can serve as a foundational element for constructing molecules with precise three-dimensional topographies, which is a key principle in modern drug design.
Incorporation into Peptidomimetics
While direct experimental evidence for the incorporation of this compound into peptidomimetics is not extensively documented in publicly available literature, the broader class of spirocyclic scaffolds is recognized for its potential in this area. Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, often with improved stability and bioavailability. The constrained nature of the spiro[2.5]octane ring system can be utilized to lock a portion of a peptide mimic into a specific bioactive conformation, potentially leading to enhanced binding affinity and selectivity for its biological target. The carboxylic acid functionality provides a convenient handle for amide bond formation, allowing for its integration into peptide chains.
Table 1: Potential Applications of this compound in Peptidomimetic Design
| Application Area | Rationale for Use | Potential Advantage |
| Turn Mimetics | The rigid spirocyclic core can enforce a specific turn structure in a peptide backbone. | Increased metabolic stability compared to natural peptide turns. |
| Constrained Amino Acid Surrogate | Can be used to replace natural amino acids to restrict conformational flexibility. | Enhanced receptor binding affinity and selectivity. |
| Scaffold for Pharmacophore Display | The spirocyclic framework can be used to orient key functional groups in a precise spatial arrangement. | Optimization of interactions with a biological target. |
Conjugation with Oligonucleotides or Glycans
The conjugation of small molecules to biomacromolecules like oligonucleotides and glycans is a powerful strategy for enhancing their therapeutic properties, such as cellular uptake and target specificity. The carboxylic acid group of this compound can be activated to form a covalent bond with amine or hydroxyl groups present on oligonucleotides or glycans.
While specific examples of this compound conjugated to these biomolecules are not readily found in current research literature, the principles of bioconjugation chemistry support its potential utility. Such conjugates could leverage the spirocyclic moiety as a unique linker or a pharmacophoric element.
Use as a Chiral Building Block in Advanced Organic Synthesis
Chiral building blocks are essential for the asymmetric synthesis of enantiomerically pure pharmaceuticals. This compound possesses a chiral center at the carbon atom bearing the carboxylic acid group, as well as the spirocyclic carbon. The separation of its enantiomers would provide access to chiral synthons for the construction of complex, stereochemically defined molecules.
The application of chiral spirocyclic compounds in asymmetric synthesis is a well-established field. These building blocks can introduce conformational rigidity and stereochemical control in a synthetic sequence. Although detailed research findings on the specific use of enantiopure this compound in advanced organic synthesis are limited, its structural features suggest potential applications in areas such as natural product synthesis and the development of chiral catalysts or ligands.
Exploration of Non Medicinal Applications and Materials Science
Advanced Materials Science Applications
The integration of specific molecular scaffolds into materials can impart novel properties and functionalities. The 6-Thiaspiro[2.5]octane-1-carboxylic acid structure holds theoretical potential for applications in several areas of materials science, from polymer chemistry to molecular self-assembly and electronics.
Integration into Polymer Synthesis and Modification
The presence of a carboxylic acid group on the this compound molecule provides a reactive handle for its incorporation into polymer chains. This could be achieved through standard polymerization techniques where the carboxylic acid acts as a monomer or a modifying agent. For instance, it could be converted into an ester or amide to participate in condensation polymerizations, leading to polyesters or polyamides with a spirocyclic thioether unit pendant to the main chain.
The inclusion of the rigid spiro[2.5]octane core would be expected to influence the physical properties of the resulting polymer. The steric bulk of the spirocyclic group could disrupt chain packing, potentially leading to materials with lower crystallinity, increased solubility, and higher glass transition temperatures. The thioether linkage introduces a point of flexibility and a potential site for post-polymerization modification, such as oxidation to a sulfoxide (B87167) or sulfone, which would dramatically alter the polarity and chemical properties of the material. Aryl polythioethers, for example, are known to exhibit enhanced properties compared to their polyether counterparts. nih.gov
Table 1: Potential Effects of Incorporating this compound into Polymers
| Property | Expected Influence of Spiro Thioether Moiety | Rationale |
|---|---|---|
| Glass Transition (Tg) | Increase | The rigid spirocyclic structure restricts segmental motion of the polymer chains. |
| Crystallinity | Decrease | The bulky, non-planar spiro group disrupts ordered chain packing. |
| Solubility | Increase | Reduced crystallinity and the presence of the polarizable sulfur atom can enhance solvent interaction. |
| Thermal Stability | Variable | The inherent stability of the cycloalkane rings may enhance stability, though the C-S bond can be a point of thermal degradation. |
| Chemical Reactivity | Enhanced | The thioether sulfur can be selectively oxidized, and the carboxylic acid allows for further functionalization. |
Role in Self-Assembling Molecular Systems
Self-assembly is a process where molecules spontaneously organize into ordered structures. The this compound molecule possesses features that could drive self-assembly. The carboxylic acid group is a well-known motif for forming strong, directional hydrogen bonds, often leading to dimer formation or extended one-dimensional chains.
The spirocyclic thioether portion of the molecule would play a crucial role in defining the packing and dimensionality of the assembled architecture. The non-planar, three-dimensional shape of the spiro scaffold would influence the intermolecular interactions, potentially leading to the formation of porous structures or complex molecular networks. The sulfur atom itself can participate in weaker, non-covalent interactions, such as S···S or C-H···S interactions, further directing the assembly process. The interplay between the strong hydrogen bonding of the carboxylic acid and the weaker, shape-directing interactions of the spiro thioether body could result in novel supramolecular materials.
Applications in Optical or Electronic Materials
Spiro-linked compounds are utilized in organic electronics to enhance the morphological stability of thin films, a critical factor for the longevity and performance of organic light-emitting diodes (OLEDs) and other devices. researchgate.netnih.gov The spiro center enforces a three-dimensional molecular structure that can prevent crystallization and promote the formation of stable amorphous glasses. researchgate.net
While research has largely focused on spiro compounds with extended aromatic systems for their electronic properties, the incorporation of a sulfur atom, as in this compound, could modulate these properties. The sulfur atom's lone pairs of electrons can participate in electronic interactions, and its polarizability is a key feature in designing materials with specific refractive indices or nonlinear optical responses. nih.gov Theoretical studies have shown that spiro-conjugation can facilitate charge mobility along the spirocyclic framework. researchgate.net The carboxylic acid group offers a point of attachment to conductive surfaces or other components in a device, or it could be used to tune the energy levels of the material.
Catalytic Applications of the Spiro Thioether Moiety
The thioether functional group is a well-established ligand for a variety of transition metals, and spirocyclic structures are prized for their ability to create well-defined chiral environments. This combination suggests potential catalytic applications for derivatives of this compound.
Ligand Design for Metal Catalysis
The sulfur atom of the thioether in the 6-thiaspiro[2.5]octane scaffold is a soft donor, making it a suitable ligand for late transition metals such as palladium, platinum, rhodium, and copper. bohrium.com The carboxylic acid group could be modified, for example, by reaction with a phosphine-containing alcohol, to create a bidentate P,S-ligand. Such hybrid ligands are of great interest in asymmetric catalysis because they combine the distinct electronic properties of "hard" and "soft" donor atoms. rsc.org
The rigid spirocyclic backbone would create a specific bite angle and steric environment around the metal center, which is crucial for controlling the selectivity of a catalytic reaction. Chiral versions of this compound could be employed to synthesize enantiomerically pure ligands for asymmetric catalysis, a cornerstone of modern pharmaceutical and fine chemical production. bohrium.com The development of thioether-containing ligands has led to successful applications in a range of reactions, including asymmetric allylic substitution and hydrogenation. bohrium.comresearchgate.net
Table 2: Potential Metal-Ligand Systems and Applications
| Ligand Type (Derived from Core Scaffold) | Potential Metal Partner | Potential Catalytic Application |
|---|---|---|
| Monodentate Thioether | Palladium (Pd), Rhodium (Rh) | Cross-coupling reactions, hydroformylation |
| Bidentate P,S-Ligand | Rhodium (Rh), Iridium (Ir) | Asymmetric hydrogenation |
Organocatalytic Systems Incorporating the Scaffold
Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Spirocyclic structures are frequently used in the design of organocatalysts because their rigid conformation allows for precise control over the spatial arrangement of catalytic functional groups, leading to high stereoselectivity. cuni.cz
Derivatives of this compound could be envisioned as scaffolds for new organocatalysts. For example, the carboxylic acid could be coupled with other catalytically active moieties, such as a thiourea (B124793) or a proline derivative. The spirocyclic framework would serve to orient these groups in a specific three-dimensional arrangement, creating a well-defined chiral pocket to bind substrates and facilitate a stereoselective reaction. The enantioselective synthesis of complex spirocyclic compounds is often achieved through organocatalytic methods, highlighting the synergy between these molecular architectures and this mode of catalysis. nih.gov
Agrochemical Research: Mechanistic Studies on Pest/Pathogen Interactions
Currently, there is no publicly available research detailing the mechanistic studies of this compound's interactions with pests or pathogens. The potential for this compound in agrochemical applications is, therefore, entirely speculative and awaits foundational research.
To understand its potential, future studies would need to investigate its efficacy against a range of agricultural pests and pathogens. Mechanistic studies would be crucial to determine its mode of action, which could involve the disruption of essential biological processes in the target organisms. For instance, researchers could explore if the compound inhibits specific enzymes, disrupts cell membranes, or interferes with metabolic pathways.
Table 1: Hypothetical Research Areas for Agrochemical Evaluation of this compound
| Research Area | Potential Investigative Focus | Target Organisms |
| Fungicidal Activity | Inhibition of spore germination, mycelial growth, or key fungal enzymes. | Common agricultural fungal pathogens (e.g., Botrytis cinerea, Fusarium spp.). |
| Insecticidal Activity | Neurotoxicity, disruption of growth and development, or antifeedant effects. | Major insect pests (e.g., aphids, caterpillars, beetles). |
| Herbicidal Activity | Inhibition of seed germination, root or shoot growth, or photosynthetic pathways. | Common weed species. |
| Mode of Action Studies | Identification of specific molecular targets and biochemical pathways affected by the compound. | Model organisms representing different pest/pathogen classes. |
Environmental Chemistry: Studies on Degradation Pathways and Mechanisms
The environmental fate of this compound is another area where scientific data is lacking. Understanding the degradation pathways and mechanisms is critical for assessing the environmental impact of any new chemical substance.
Future research in this area would need to examine both abiotic and biotic degradation processes. Abiotic degradation studies would involve assessing the compound's stability under various environmental conditions, such as exposure to sunlight (photodegradation) and water (hydrolysis). Biotic degradation studies would focus on the ability of microorganisms in soil and water to break down the compound. Identifying the metabolic pathways and the resulting degradation products would be a key objective.
Table 2: Proposed Studies for Environmental Degradation of this compound
| Degradation Type | Experimental Approach | Key Parameters to Measure |
| Photodegradation | Exposure to simulated sunlight in aqueous solutions and on soil surfaces. | Half-life, identification of photoproducts. |
| Hydrolysis | Incubation in sterile aqueous solutions at different pH values. | Rate of hydrolysis at different pH levels. |
| Aerobic Biodegradation | Incubation with soil or water microbial consortia in the presence of oxygen. | Rate of disappearance of the parent compound, identification of metabolites. |
| Anaerobic Biodegradation | Incubation with soil or sediment microbial consortia in the absence of oxygen. | Rate of degradation, identification of anaerobic metabolites. |
Future Research Directions and Interdisciplinary Perspectives
Innovations in Synthetic Strategies for Highly Substituted 6-Thiaspiro[2.5]octane-1-carboxylic acid Derivatives
Future synthetic research should focus on developing efficient and stereoselective methods for producing highly substituted derivatives of this compound. Current synthetic approaches to spirocyclic compounds, including some sulfur-containing analogs, often involve multi-component reactions, which could be adapted for this specific scaffold. The development of novel catalytic systems, potentially employing transition metals or organocatalysts, will be crucial for controlling the regioselectivity and stereoselectivity of these reactions. Such advancements would enable the creation of a diverse library of derivatives, which is essential for exploring their structure-activity relationships (SAR).
Unveiling Novel Biological Targets and Mechanistic Pathways
The biological activity of this compound and its derivatives is a significant area for future investigation. While research on other sulfur-containing spirocycles has indicated potential antimicrobial and anticancer activities, the specific biological targets and mechanisms of action for this compound are unknown. researchgate.net Future studies should involve high-throughput screening against a wide range of biological targets to identify potential therapeutic applications. Once a promising activity is identified, detailed mechanistic studies will be necessary to understand how the compound interacts with its biological target at a molecular level. This could involve techniques such as X-ray crystallography, cryo-electron microscopy, and various biochemical and cellular assays. The unique three-dimensional structure of the spirocyclic core may offer novel binding modes to protein targets, potentially leading to the discovery of first-in-class therapeutic agents. nih.gov
Advancement of Computational Methodologies for Predictive Modeling and Design
Computational chemistry and molecular modeling will be invaluable tools in accelerating the discovery and optimization of this compound derivatives. spirochem.com Future research should leverage quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling to predict the biological activities of novel derivatives. nih.govresearchgate.net Molecular dynamics simulations can provide insights into the conformational preferences of the spirocyclic scaffold and how it interacts with biological macromolecules. As more experimental data becomes available, machine learning and artificial intelligence algorithms could be trained to predict the absorption, distribution, metabolism, and excretion (ADME) properties and potential toxicity of new analogs, thereby streamlining the drug discovery process. nih.gov
Integration of this compound into Emerging Interdisciplinary Research Fields
The unique structural and potential electronic properties of this compound and its derivatives could find applications beyond medicinal chemistry. Future interdisciplinary research could explore their use in materials science, for instance, as building blocks for novel polymers or as components in organic electronic devices. The sulfur atom in the thiacyclohexane ring could be exploited for its coordination properties with metals, leading to the development of new catalysts or sensors. Furthermore, the chiral nature of substituted derivatives could be of interest in the field of asymmetric catalysis.
Consideration of Green Chemistry Principles in Synthetic Route Development
As with all chemical synthesis, the application of green chemistry principles to the production of this compound and its derivatives is of paramount importance. Future research should focus on developing synthetic routes that are more environmentally benign. This includes the use of safer solvents, renewable starting materials, and catalytic methods that reduce waste and energy consumption. nih.gov Methodologies such as microwave-assisted synthesis and reactions in aqueous media, which have been successfully applied to other spirocyclic systems, should be explored for this compound. rsc.org The development of sustainable synthetic pathways will not only reduce the environmental impact but also enhance the economic viability of producing these compounds on a larger scale.
Q & A
Q. What are the established synthetic routes for 6-Thiaspiro[2.5]octane-1-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step protocols, including cyclopropanation and spiro-ring formation. For analogs like 6-oxaspiro derivatives, cycloaddition reactions (e.g., [2+1] or [3+2]) with thiophene precursors are common. Key variables include:
- Catalyst selection : Transition-metal catalysts (e.g., Pd or Cu) improve regioselectivity in cyclopropane formation .
- Temperature control : Low temperatures (0–5°C) minimize side reactions during carboxyl group activation .
- Purification : Reverse-phase HPLC or column chromatography (silica gel, eluent: EtOAc/hexane) is recommended for isolating high-purity products (>97%) .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies spirocyclic geometry and sulfur placement. For example, cyclopropane protons appear as distinct doublets (δ 1.2–1.8 ppm) .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., calculated for C₈H₁₂O₃S: 188.04 g/mol) .
- HPLC : Purity assessment using C18 columns (acetonitrile/water gradient) detects impurities <3% .
Q. How should researchers handle solubility and stability challenges for this compound?
Methodological Answer:
Q. What safety protocols are essential when working with this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
- Spill management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data for derivatives of this compound?
Methodological Answer:
Q. What computational approaches predict the reactivity of this compound in drug design?
Methodological Answer:
Q. How can bioactivity assays be designed to evaluate this compound’s potential?
Methodological Answer:
Q. What strategies improve regioselectivity in synthesizing substituted derivatives?
Methodological Answer:
Q. How does pH affect the stability of this compound in aqueous solutions?
Methodological Answer:
- Accelerated degradation studies : Incubate at pH 2–12 (37°C) and monitor via HPLC. Degradation peaks at pH <3 (acid hydrolysis) or pH >10 (base-induced ring opening) indicate instability .
Q. What comparative studies are needed to differentiate this compound from oxa/aza analogs?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
